molecular formula C17H21NO2S B4869983 N-[(4-METHYLPHENYL)METHYL]-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE

N-[(4-METHYLPHENYL)METHYL]-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE

Cat. No.: B4869983
M. Wt: 303.4 g/mol
InChI Key: IUVCNAALYMSLEL-UHFFFAOYSA-N
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Description

N-[(4-METHYLPHENYL)METHYL]-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is a sulfonamide compound. Sulfonamides are a class of synthetic antimicrobial drugs that contain the sulfonamide functional group. These compounds are known for their broad-spectrum antibacterial properties and are used in the treatment of various bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-METHYLPHENYL)METHYL]-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE typically involves the reaction of 4-(propan-2-yl)benzenesulfonyl chloride with N-(4-methylphenyl)methanamine. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-[(4-METHYLPHENYL)METHYL]-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(4-METHYLPHENYL)METHYL]-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential antibacterial properties and its effects on various biological pathways.

    Medicine: Investigated for its potential use as an antimicrobial agent in the treatment of bacterial infections.

    Industry: Used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-[(4-METHYLPHENYL)METHYL]-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE involves the inhibition of bacterial enzymes that are essential for the synthesis of folic acid. Folic acid is necessary for bacterial growth and replication. By inhibiting these enzymes, the compound effectively prevents the bacteria from multiplying, leading to their eventual death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-METHYLPHENYL)METHYL]-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is unique due to its specific chemical structure, which imparts distinct antibacterial properties. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-4-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c1-13(2)16-8-10-17(11-9-16)21(19,20)18-12-15-6-4-14(3)5-7-15/h4-11,13,18H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVCNAALYMSLEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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